1,2-Dibromoethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C2H3Br2FO2S. It is known for its stability and reactivity, making it a valuable precursor in various chemical reactions, particularly in the field of click chemistry. This compound is often used as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride, a robust connective hub for sulfur (VI) fluoride exchange (SuFEx) click reactions .
Preparation Methods
1,2-Dibromoethane-1-sulfonyl fluoride can be synthesized through several routes. One common method involves the treatment of 1,2-dibromoethane with sulfuryl fluoride under specific reaction conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .
In industrial settings, the production of this compound often involves large-scale reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
1,2-Dibromoethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atoms with other functional groups. Common reagents for these reactions include amines and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of sulfonyl fluorides.
Click Chemistry Reactions: It is particularly useful in SuFEx click reactions, where it forms stable sulfonate connections with aryl silyl ethers
The major products formed from these reactions include 1-bromoethene-1-sulfonyl fluoride, various sulfonyl fluorides, and other substituted derivatives .
Scientific Research Applications
1,2-Dibromoethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sulfonyl fluorides, which are important intermediates in organic synthesis.
Biology: The compound is used in the development of bioconjugation strategies, where it helps in the selective modification of biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its reactivity and stability
Mechanism of Action
The mechanism of action of 1,2-dibromoethane-1-sulfonyl fluoride involves its ability to undergo SuFEx click reactions. The compound reacts with aryl silyl ethers to form stable sulfonate connections. This reaction is facilitated by the presence of the sulfonyl fluoride group, which acts as a reactive handle for further modifications. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the sulfonyl fluoride and the nucleophilic sites on the aryl silyl ethers .
Comparison with Similar Compounds
1,2-Dibromoethane-1-sulfonyl fluoride is unique due to its dual reactivity, combining the properties of both bromine and sulfonyl fluoride groups. Similar compounds include:
Ethenesulfonyl fluoride: Offers similar reactivity but lacks the additional bromine group, which limits its versatility.
1-Bromoethene-1-sulfonyl fluoride: A direct derivative of this compound, used in similar SuFEx reactions but with different reactivity profiles
These compounds highlight the unique position of this compound in the realm of click chemistry and its broad applicability in various fields.
Properties
IUPAC Name |
1,2-dibromoethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJDNCLEFCJVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.